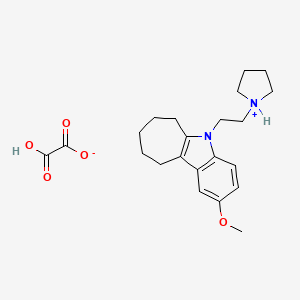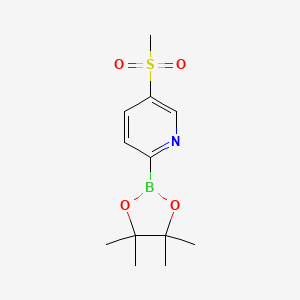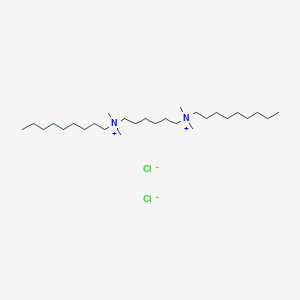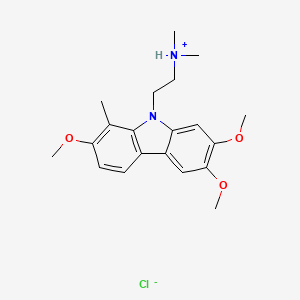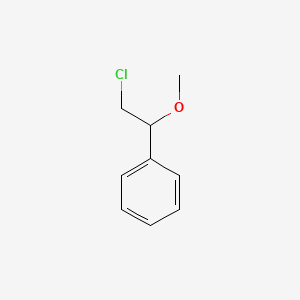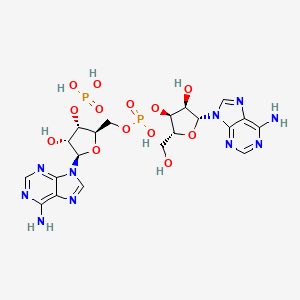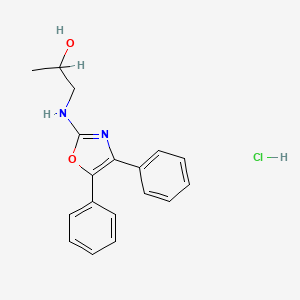![molecular formula C13H17NO B13730055 (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[321]octane is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic ring system followed by the introduction of the benzyl group. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3R,5S)-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl acetate hydrochloride
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Compared to similar compounds, (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen in its bicyclic ring system. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(1S,5R)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2/t12-,13+ |
Clave InChI |
PQHMFUYFVMLYAQ-BETUJISGSA-N |
SMILES isomérico |
C1C[C@H]2COC[C@@H]1N2CC3=CC=CC=C3 |
SMILES canónico |
C1CC2COCC1N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


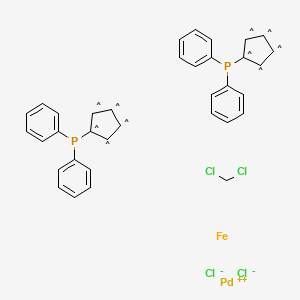
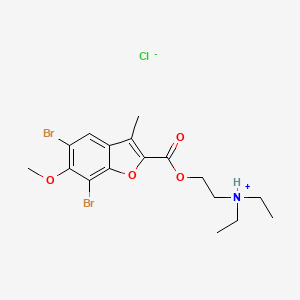

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
